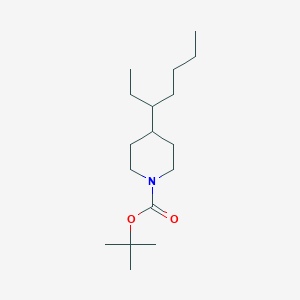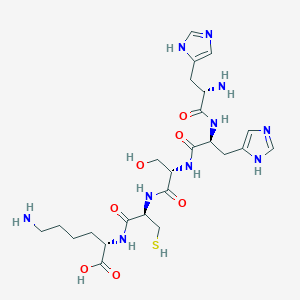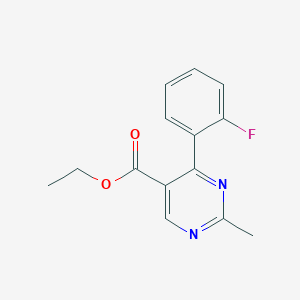![molecular formula C35H59NO5Si2 B12596577 (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one CAS No. 649755-90-8](/img/structure/B12596577.png)
(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(diméthyl)silyl]oxy}-2,4,6-triméthyl-5-[(triéthylsilyl)oxy]déca-7,9-diénoyl}-1,3-oxazolidin-2-one est une molécule organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé comporte de multiples stéréocentres et groupes protecteurs, ce qui en fait un sujet d'intérêt en chimie organique synthétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(diméthyl)silyl]oxy}-2,4,6-triméthyl-5-[(triéthylsilyl)oxy]déca-7,9-diénoyl}-1,3-oxazolidin-2-one implique généralement plusieurs étapes, notamment la protection des groupes hydroxyle, la formation d'anneaux d'oxazolidinone et l'introduction de groupes benzyle et silyle. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées pour ce composé spécifique ne soient pas facilement disponibles, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour une production à grande échelle, la garantie de la pureté du produit final et la mise en œuvre de procédés rentables et respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(diméthyl)silyl]oxy}-2,4,6-triméthyl-5-[(triéthylsilyl)oxy]déca-7,9-diénoyl}-1,3-oxazolidin-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes protecteurs ou réduire les doubles liaisons.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent introduire de nouveaux substituants ou remplacer ceux existants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles ou les électrophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés déprotégés ou hydrogénés.
Applications de la recherche scientifique
(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(diméthyl)silyl]oxy}-2,4,6-triméthyl-5-[(triéthylsilyl)oxy]déca-7,9-diénoyl}-1,3-oxazolidin-2-one :
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Dans les études impliquant l'inhibition enzymatique ou les interactions protéiques.
Médecine : Utilisation potentielle dans le développement de médicaments et les applications thérapeutiques.
Industrie : En tant qu'intermédiaire dans la production de produits pharmaceutiques ou autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action de (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(diméthyl)silyl]oxy}-2,4,6-triméthyl-5-[(triéthylsilyl)oxy]déca-7,9-diénoyl}-1,3-oxazolidin-2-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à ces cibles, inhibant potentiellement leur activité ou modifiant leur fonction. Les voies exactes et les cibles moléculaires impliquées dépendraient de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition or protein interactions.
Medicine: Potential use in drug development and therapeutic applications.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mécanisme D'action
The mechanism of action of (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres oxazolidinones et des molécules protégées par des silyles. Voici quelques exemples :
- (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyldiméthylsilyl]oxy}-2,4,6-triméthyl-5-[(triéthylsilyl)oxy]déca-7,9-diénoyl}-1,3-oxazolidin-2-one
- (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyldiméthylsilyl]oxy}-2,4,6-triméthyl-5-[(triéthylsilyl)oxy]déca-7,9-diénoyl}-1,3-oxazolidin-2-one
Unicité
L'unicité de (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(diméthyl)silyl]oxy}-2,4,6-triméthyl-5-[(triéthylsilyl)oxy]déca-7,9-diénoyl}-1,3-oxazolidin-2-one réside dans sa stéréochimie spécifique et ses groupes protecteurs, qui confèrent des propriétés chimiques et une réactivité distinctes. Cela en fait un composé précieux pour des applications ciblées dans la recherche et l'industrie.
Propriétés
Numéro CAS |
649755-90-8 |
|---|---|
Formule moléculaire |
C35H59NO5Si2 |
Poids moléculaire |
630.0 g/mol |
Nom IUPAC |
(4R)-4-benzyl-3-[(2R,3S,4R,5S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethyl-5-triethylsilyloxydeca-7,9-dienoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C35H59NO5Si2/c1-13-17-21-26(5)31(41-43(14-2,15-3)16-4)27(6)32(40-42(11,12)35(8,9)10)28(7)33(37)36-30(25-39-34(36)38)24-29-22-19-18-20-23-29/h13,17-23,26-28,30-32H,1,14-16,24-25H2,2-12H3/t26-,27+,28+,30+,31-,32-/m0/s1 |
Clé InChI |
JFDGBPDGMIWBRQ-JZCZMUBVSA-N |
SMILES isomérique |
CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)[C@@H]([C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(C(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)

![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)

![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)


![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)


![Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12596549.png)
